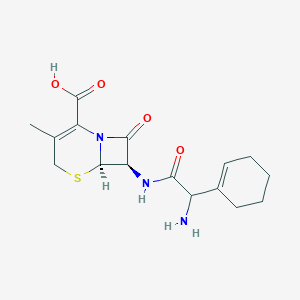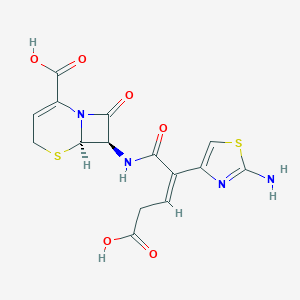
セフチブテン
概要
説明
セフチブテンは、経口投与される第3世代セファロスポリン系抗生物質です。 これは、慢性気管支炎の急性細菌性悪化、急性細菌性中耳炎、咽頭炎、扁桃炎の治療に一般的に使用されます 。 セフチブテンは、セダックスという商品名で販売されています .
科学的研究の応用
Ceftibuten has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cephalosporin antibiotics.
Biology: Ceftibuten is used in microbiological studies to understand its effects on various bacterial strains.
Medicine: It is primarily used to treat bacterial infections, including respiratory tract infections, urinary tract infections, and gastrointestinal infections
Industry: Ceftibuten is produced on an industrial scale for pharmaceutical use.
作用機序
セフチブテンは、細菌細胞壁の必須標的タンパク質に結合することによって、殺菌作用を発揮します。 この結合は、細胞壁合成の阻害につながり、最終的に細菌細胞の死を引き起こします .
生化学分析
Biochemical Properties
Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to inhibition of cell-wall synthesis . The interaction with these target proteins, which are enzymes involved in cell wall synthesis, is crucial for the antibiotic activity of Ceftibuten .
Cellular Effects
Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsillitis . It exerts its effects by inhibiting cell-wall synthesis, which leads to the death of the bacterial cells .
Molecular Mechanism
The mechanism of action of Ceftibuten involves the inhibition of cell-wall synthesis in bacteria . It binds to essential target proteins of the bacterial cell wall, leading to the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disrupts the cell wall structure, causing the bacteria to die .
Temporal Effects in Laboratory Settings
Ceftibuten has been shown to be highly active against a large collection of contemporary Enterobacterales isolated from patients with urinary tract infections . The exposure of Ceftibuten increased proportionally with increasing doses . Significant accumulation of Ceftibuten does not occur with repeated administration .
Metabolic Pathways
About 10% of Ceftibuten is converted to the trans-isomer, which is approximately 1/8 as antimicrobially potent as the cis-isomer . This suggests that Ceftibuten undergoes metabolic transformations in the body, although the specific enzymes or cofactors involved in these metabolic pathways are not mentioned in the sources .
Transport and Distribution
Ceftibuten undergoes H±coupled uphill transport across rat small intestinal brush-border membrane vesicles . The uptake of Ceftibuten was competitively inhibited by dipeptides or tripeptides . Therefore, Ceftibuten is predominantly transported via the oligopeptide transport system in the brush-border membranes .
準備方法
セフチブテンの調製には、いくつかの手順が含まれます。1つの方法には、セファクロール核、メチルテトラヒドロフラン、マグネシウム粉末を反応器に添加し、マグネシウム粉末が消失するまで反応させることが含まれます。蒸留水を添加して有機層を分離した後、混合物を無水硫酸マグネシウムを使用して乾燥させます。反応は、D301弱塩基性イオン交換樹脂と2-(2-カルボベンゾキシ-アミノチアゾール-4-イル)-5-カルボベンゾキシ-2-ペンテン酸を特定の温度で添加して続行されます。 最終生成物であるセフチブテンは、加水分解後に得られます .
化学反応の分析
セフチブテンは、次のようなさまざまな化学反応を起こします。
酸化: セフチブテンは特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。
還元: 還元反応は、セフチブテンの安定した構造のため、あまり一般的ではありません。
科学研究への応用
セフチブテンには、いくつかの科学研究への応用があります。
化学: セファロスポリン系抗生物質の挙動を研究するためのモデル化合物として使用されます。
生物学: セフチブテンは、さまざまな細菌株に対するその影響を理解するために、微生物学的研究で使用されます。
類似化合物との比較
セフチブテンは、セフィキシムやセフポドキシムなどの他の第3世代セファロスポリンと比較されます。 これらの抗生物質はすべて同様の作用機序を共有していますが、セフチブテンは、経口バイオアベイラビリティが高く、幅広い細菌に対する有効性があるため、ユニークです 。類似化合物には、次のものがあります。
- セフィキシム
- セフポドキシム
- セフジニル
- セフディトレン
特性
IUPAC Name |
(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJFKXSSGBWRBZ-BJCIPQKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045925 | |
| Record name | Ceftibuten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceftibuten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.05e-02 g/L | |
| Record name | Ceftibuten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding leads to inhibition of cell-wall synthesis. | |
| Record name | Ceftibuten | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97519-39-6 | |
| Record name | Ceftibuten | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97519-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftibuten [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftibuten | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ceftibuten | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ceftibuten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97519-39-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFTIBUTEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW71N46B4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ceftibuten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ceftibuten, and how does it exert its antibacterial effect?
A1: Like other β-lactam antibiotics, ceftibuten targets penicillin-binding proteins (PBPs), essential enzymes responsible for peptidoglycan synthesis in bacterial cell walls. [] By binding to these PBPs, ceftibuten disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death. []
Q2: Does the structure of ceftibuten provide any advantages in terms of its activity against β-lactamases?
A2: Yes, the carboxyethilidine moiety at position 7 of the β-acyl side chain in ceftibuten's structure contributes to its improved stability against hydrolysis by several β-lactamases. [] This stability is particularly notable against typical β-lactamases produced by respiratory or urogenital tract pathogens. []
Q3: Has ceftibuten been investigated for its activity against multidrug-resistant (MDR) Enterobacterales?
A3: Yes, research has focused on ceftibuten's activity against MDR Enterobacterales, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. [] Studies demonstrate that ceftibuten, when combined with the β-lactamase inhibitor ledaborbactam, effectively inhibits MDR isolates, including those expressing ESBLs, KPCs, and OXA-48-like carbapenemases. [, , ]
Q4: Does ceftibuten demonstrate bactericidal activity against susceptible pathogens?
A4: Yes, in vitro studies confirm the bactericidal activity of ceftibuten against susceptible Gram-negative aerobes and streptococci. [] Ceftibuten rapidly eliminates most Enterobacteriaceae, Haemophilus, Moraxella, and Streptococcus species within 2 h of exposure. []
Q5: How is ceftibuten absorbed and eliminated from the body?
A5: Ceftibuten is rapidly and almost completely absorbed from the gastrointestinal tract. [] It is primarily eliminated renally as unchanged drug, with a half-life slightly longer than 2 hours. []
Q6: What is the impact of food on ceftibuten absorption?
A6: Although not mentioned in the provided abstracts, food may affect the absorption of certain medications. It is crucial to consult the prescribing information for ceftibuten or consult a healthcare professional for specific guidance on food interactions.
Q7: Are there any known drug interactions with ceftibuten?
A7: While not explicitly detailed in the abstracts, potential drug interactions may exist. For detailed information regarding specific drug interactions with ceftibuten, it is essential to refer to the prescribing information or consult a healthcare professional.
Q8: What in vitro and in vivo models have been used to evaluate the efficacy of ceftibuten?
A9: Ceftibuten's efficacy has been extensively studied in various in vitro and in vivo models. Cell-based assays have been employed to assess its bactericidal activity and interaction with β-lactamases. [, ] Animal models, particularly the neutropenic murine thigh infection model, have been utilized to characterize its pharmacokinetic/pharmacodynamic profile and efficacy against ESBL-producing Enterobacterales. []
Q9: How effective is ceftibuten in treating respiratory tract infections?
A10: Ceftibuten has demonstrated efficacy in treating various respiratory tract infections. Studies show its effectiveness against common respiratory pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, Moraxella catarrhalis, and Haemophilus influenzae. [, , , ] Furthermore, ceftibuten exhibits good penetration into respiratory tissues and fluids, supporting its use in both upper and lower respiratory tract infections. []
Q10: What are the potential mechanisms of resistance to ceftibuten?
A12: Resistance to ceftibuten can arise from various mechanisms, primarily the production of β-lactamases, particularly ESBLs and carbapenemases. [] Modifications in PBPs, reduced permeability of bacterial outer membranes, and active efflux of the drug can also contribute to resistance. []
Q11: What is the significance of developing novel combinations like ceftibuten/ledaborbactam in the context of rising antimicrobial resistance?
A13: The emergence of MDR Enterobacterales, particularly those producing ESBLs and carbapenemases, poses a significant threat to global health. [] Developing novel combinations like ceftibuten/ledaborbactam is crucial in combating these resistant pathogens. [, , ] Such combinations, especially those administered orally, offer a promising strategy for treating complicated infections while sparing the use of last-resort antibiotics like carbapenems. [, ]
Q12: What is the role of ongoing surveillance programs in guiding the development and use of ceftibuten and other antibiotics?
A14: Ongoing surveillance programs like the ATLAS Global Surveillance Program play a crucial role in monitoring the prevalence and emergence of antimicrobial resistance. [] By tracking resistance patterns, these programs provide valuable data to guide the development of novel antibiotics and inform appropriate prescribing practices. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)
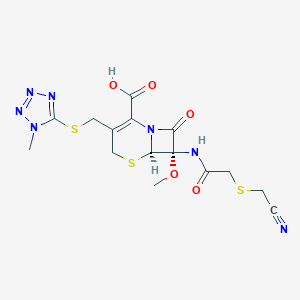

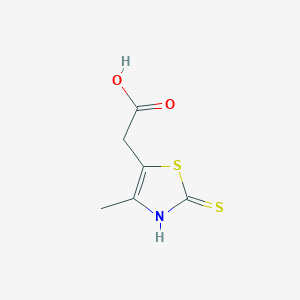
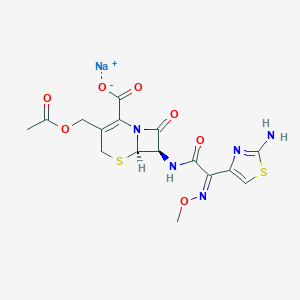
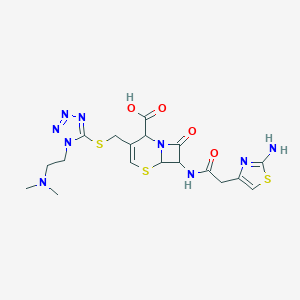
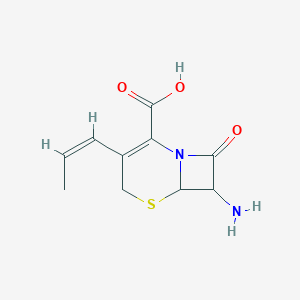
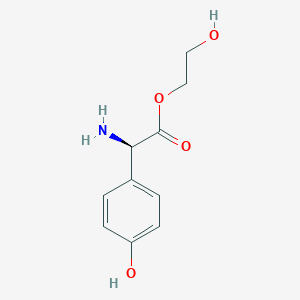
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)
